3-Methyl-1-phenylimidazo[1,5-a]pyridine;oxalic acid
Overview
Description
3-Methyl-1-phenylimidazo[1,5-a]pyridine;oxalic acid is a nitrogen-containing heterocyclic compound. It belongs to the imidazo[1,5-a]pyridine family, which is known for its wide range of applications in medicinal chemistry, particularly due to its anti-inflammatory, anti-cancer, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylimidazo[1,5-a]pyridine;oxalic acid typically involves a one-pot method. This method starts with 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, constructing C-N and C-S bonds simultaneously under mild reaction conditions . The process is efficient, utilizing high atom economy and easily accessible starting materials.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the one-pot synthesis method mentioned above can be scaled up for industrial applications due to its efficiency and simplicity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenylimidazo[1,5-a]pyridine;oxalic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of an atom or a group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
3-Methyl-1-phenylimidazo[1,5-a]pyridine;oxalic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenylimidazo[1,5-a]pyridine;oxalic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting certain enzymes or receptors, leading to anti-inflammatory or anti-cancer activities . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-phenylimidazo[1,5-a]pyridine: This compound is similar in structure but lacks the methyl group at the 3-position.
3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine: This compound has a phenylthio group instead of the oxalate group.
Uniqueness
3-Methyl-1-phenylimidazo[1,5-a]pyridine;oxalic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxalate group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methyl-1-phenylimidazo[1,5-a]pyridine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.C2H2O4/c1-11-15-14(12-7-3-2-4-8-12)13-9-5-6-10-16(11)13;3-1(4)2(5)6/h2-10H,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKITXURLIDMOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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